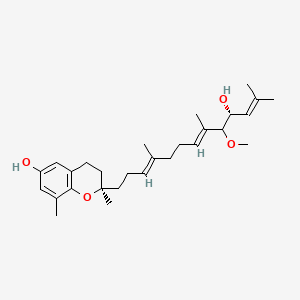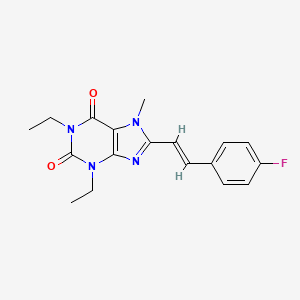
1-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane is a complex organic compound with a unique structure that includes a piperidine ring, a dibenzoxepin core, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This can be achieved through a cyclization reaction involving a biphenyl derivative and an appropriate reagent to form the oxepin ring.
Introduction of the Piperidinomethyl Group: This step involves the reaction of the dibenzoxepin core with a piperidine derivative under basic conditions to introduce the piperidinomethyl group.
Formation of the Dioxolane Ring: The final step involves the reaction of the intermediate compound with a dioxolane precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinomethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can yield a variety of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Piperidinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Piperidinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoxepin Derivatives: Compounds with similar dibenzoxepin cores but different substituents.
Piperidine Derivatives: Compounds with similar piperidine rings but different core structures.
Dioxolane Derivatives: Compounds with similar dioxolane rings but different core structures.
Uniqueness
2-(Piperidinomethyl)dibenz(2,3:6,7)-3a,12b-dihydrooxepin(4,5-d)-1,3-dioxolane is unique due to its combination of a piperidine ring, a dibenzoxepin core, and a dioxolane ring. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Propiedades
Número CAS |
84646-79-7 |
|---|---|
Fórmula molecular |
C21H23NO3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-ylmethyl)piperidine |
InChI |
InChI=1S/C21H23NO3/c1-6-12-22(13-7-1)14-19-24-20-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21(20)25-19/h2-5,8-11,19-21H,1,6-7,12-14H2 |
Clave InChI |
LSDKLUSWTPTQEX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




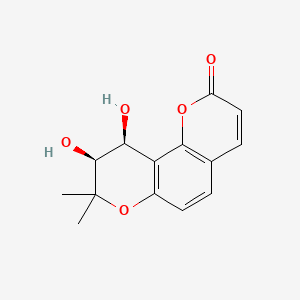
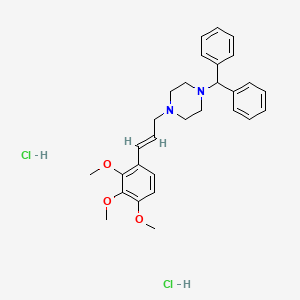
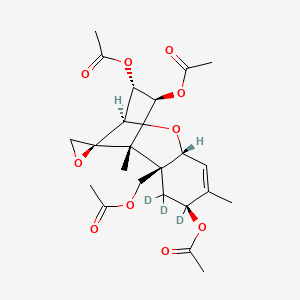

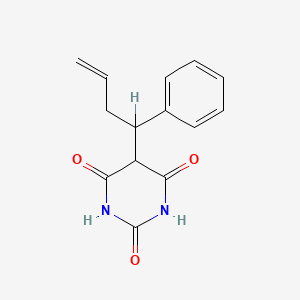


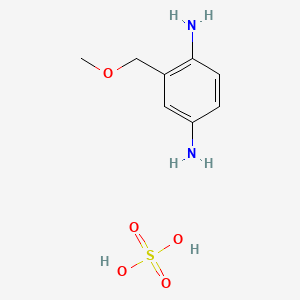
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
